Nitrate de baryum

Vue d'ensemble

Description

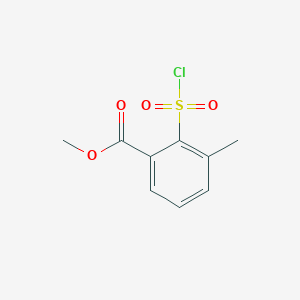

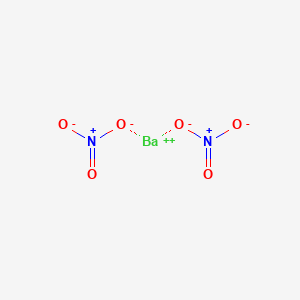

Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a white crystalline solid that is soluble in water and burns with a green flame. Barium nitrate is commonly used in pyrotechnics, such as fireworks and flares, due to its oxidizing properties and ability to produce vibrant green colors when burned .

Synthetic Routes and Reaction Conditions:

Reaction with Barium Carbonate:

Reaction with Barium Hydroxide:

Reaction with Barium Sulfide:

Industrial Production Methods:

- The industrial production of barium nitrate typically involves dissolving barium carbonate in nitric acid, allowing any iron impurities to precipitate, followed by filtration, evaporation, and crystallization .

Types of Reactions:

Reaction with Sulfates:

Common Reagents and Conditions:

- Common reagents include nitric acid, barium carbonate, barium hydroxide, and barium sulfide.

- Reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed:

- Major products include barium oxide, nitrogen dioxide, oxygen, and barium sulfate.

Chemistry:

- Barium nitrate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds .

Biology and Medicine:

- While not commonly used directly in biological or medical applications due to its toxicity, barium nitrate can be used in research to study the effects of barium ions on biological systems.

Industry:

- Barium nitrate is widely used in the pyrotechnics industry for producing green flames in fireworks and flares .

- It is also used in the manufacture of special glasses and ceramics .

Oxidizing Properties:

- Barium nitrate acts as an oxidizing agent, facilitating the combustion of other materials by providing oxygen. This property is particularly useful in pyrotechnics and explosives .

Molecular Targets and Pathways:

- The primary molecular target of barium nitrate is the nitrate ion, which undergoes reduction during combustion reactions, releasing oxygen and facilitating the oxidation of other materials.

Applications De Recherche Scientifique

Imagerie médicale et diagnostic

Le nitrate de baryum est utilisé en imagerie médicale, en particulier dans les examens radiologiques du lavement baryté. Ces tests sont essentiels pour diagnostiquer les anomalies gastro-intestinales. De plus, des aliments imprégnés de baryum sont utilisés pour évaluer les fonctions de déglutition chez les patients dysphagiques, en particulier ceux atteints d'un cancer de la tête et du cou .

Fabrication du verre

Dans la production de verres spéciaux, le this compound joue un rôle crucial. Il est incorporé dans le processus de fabrication du verre pour améliorer certaines propriétés du verre, telles que la clarté optique et la résistance aux champs électriques .

Pyrotechnie et feux d'artifice

Le this compound est un ingrédient courant dans les produits pyrotechniques, en particulier pour créer des flammes de couleur verte. Son utilisation dans les feux d'artifice est répandue en raison de sa capacité à produire des couleurs et des effets vibrants .

Applications de défense

Le composé trouve une utilisation significative dans les applications liées à la défense. Bien que les détails spécifiques soient souvent confidentiels, le rôle du this compound dans ce domaine est lié à ses propriétés réactives et à son utilisation dans divers propulseurs et autres matériaux de qualité militaire .

Précurseur de l'oxyde de baryum

Le this compound sert de matériau précurseur pour la production d'oxyde de baryum, un composé doté de diverses applications industrielles et de recherche, notamment dans l'électronique et la céramique .

Synthèse de nanoparticules

Dans le domaine de la nanotechnologie, le this compound est utilisé comme matériau de départ pour la synthèse de nanoparticules de BaTiO3, qui ont des applications dans l'électronique en raison de leurs propriétés diélectriques. Diverses méthodes telles que le sol-gel et la coprécipitation impliquent le this compound dans le processus de synthèse .

Gestion des déchets nucléaires

Les caractéristiques de solubilité du this compound le rendent pertinent dans la gestion des déchets nucléaires, en particulier sur des sites comme Sellafield où il doit être éliminé des réservoirs de stockage hautement actifs pendant les processus de nettoyage post-opérationnel .

Mécanisme D'action

Target of Action

Barium nitrate, an inorganic compound with the chemical formula Ba(NO₃)₂, is primarily used in pyrotechnics due to its ability to burn with a green flame . It doesn’t have a recognized biological role in humans . It is essential for some organisms’ proper growth .

Mode of Action

Barium nitrate is an oxidizer that decomposes to barium oxide when heated . This decomposition process is a key part of its mode of action. In pyrotechnics, the heat of the fire causes the barium nitrate to decompose, releasing energy in the form of light . This light is what we see as the green flame in fireworks .

Biochemical Pathways

Barium nitrate doesn’t participate in any known biochemical pathways in the human body . Its primary interaction is with fire, where it acts as an oxidizer . It’s worth noting that barium nitrate can react with sulfate or sulfuric acid to produce barium sulfate , a reaction that could potentially occur in the environment or industrial settings.

Pharmacokinetics

It’s known that like all soluble barium compounds, barium nitrate is toxic by ingestion or inhalation . In the event of poisoning, solutions of sulfate salts such as Epsom salts or sodium sulfate may be given as first aid, as they precipitate the barium as the insoluble (and non-toxic) barium sulfate .

Action Environment

The action of barium nitrate is influenced by environmental factors such as heat and the presence of other chemicals. For example, the green flame produced by barium nitrate is only visible when the compound is heated, such as in a firework . Additionally, the presence of sulfate or sulfuric acid can cause barium nitrate to react and form barium sulfate . Environmental exposure to barium is raising a growing public awareness as it can lead to different health conditions .

Analyse Biochimique

Biochemical Properties

Barium nitrate plays a role in biochemical reactions primarily as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, often leading to oxidative stress. For instance, barium nitrate can interact with catalase, an enzyme that helps decompose hydrogen peroxide into water and oxygen. The interaction between barium nitrate and catalase can inhibit the enzyme’s activity, leading to an accumulation of hydrogen peroxide and subsequent oxidative damage to cells . Additionally, barium nitrate can interact with proteins containing thiol groups, leading to the oxidation of these groups and the formation of disulfide bonds, which can alter protein structure and function .

Cellular Effects

Barium nitrate has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, barium nitrate can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes involved in cell proliferation . Additionally, barium nitrate can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of barium nitrate involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress. Barium nitrate can undergo redox reactions, leading to the production of ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals . These ROS can interact with various biomolecules, including lipids, proteins, and nucleic acids, causing oxidative damage. For example, ROS generated by barium nitrate can oxidize membrane lipids, leading to lipid peroxidation and membrane damage . Additionally, ROS can oxidize proteins, leading to the formation of carbonyl groups and the loss of protein function . Furthermore, ROS can cause DNA damage, leading to mutations and genomic instability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium nitrate can change over time due to its stability, degradation, and long-term effects on cellular function. Barium nitrate is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . The degradation of barium nitrate can lead to the formation of barium oxide and nitrogen dioxide, which can further contribute to oxidative stress . Long-term exposure to barium nitrate in in vitro or in vivo studies has been shown to result in chronic oxidative stress, leading to cellular senescence, apoptosis, or necrosis .

Dosage Effects in Animal Models

The effects of barium nitrate vary with different dosages in animal models. At low doses, barium nitrate can induce mild oxidative stress and transient changes in cellular function . At high doses, barium nitrate can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed in studies, where a certain dose of barium nitrate is required to elicit a significant biological response . Additionally, toxic or adverse effects at high doses include gastrointestinal distress, respiratory distress, and cardiovascular effects .

Metabolic Pathways

Barium nitrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. For example, barium nitrate can inhibit the activity of key metabolic enzymes such as cytochrome c oxidase, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can affect metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and glycolysis . These changes in metabolic pathways can have significant effects on cellular energy production and overall cellular function .

Transport and Distribution

Barium nitrate is transported and distributed within cells and tissues through various mechanisms. It can enter cells through ion channels or transporters and accumulate in specific cellular compartments . For example, barium nitrate can be taken up by cells through calcium channels, leading to an increase in intracellular calcium levels . This increase in calcium levels can further contribute to oxidative stress and cellular damage . Additionally, barium nitrate can bind to proteins and other biomolecules, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of barium nitrate can influence its activity and function. Barium nitrate can be localized to specific cellular compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . For example, barium nitrate can inhibit the activity of mitochondrial enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS levels . Additionally, barium nitrate can be targeted to specific organelles through post-translational modifications or targeting signals, affecting its distribution and function within cells .

Comparaison Avec Des Composés Similaires

Barium Chlorate (Ba(ClO₃)₂): Another oxidizing agent used in pyrotechnics, producing a green flame similar to barium nitrate.

Barium Peroxide (BaO₂): Used as an oxidizer in pyrotechnics and as a bleaching agent.

Barium Sulfate (BaSO₄): Unlike barium nitrate, barium sulfate is insoluble in water and is used as a radiocontrast agent in medical imaging.

Uniqueness of Barium Nitrate:

- Barium nitrate is unique in its ability to produce vibrant green flames, making it highly valuable in the pyrotechnics industry. Its oxidizing properties also make it a key component in various explosive formulations .

Propriétés

Numéro CAS |

10022-31-8 |

|---|---|

Formule moléculaire |

BaHNO3 |

Poids moléculaire |

200.34 g/mol |

Nom IUPAC |

barium(2+);dinitrate |

InChI |

InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

APLQTTYBCHJFIJ-UHFFFAOYSA-N |

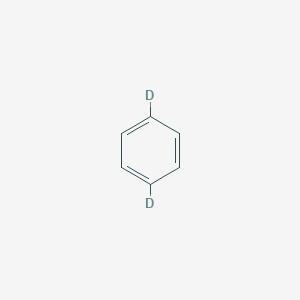

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |

SMILES canonique |

[N+](=O)(O)[O-].[Ba] |

Point d'ébullition |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White cubic crystals Lustrous white crystals Crystals or crystalline powde |

Densité |

3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |

melting_point |

1098 °F (USCG, 1999) 590 °C 1094°F |

Key on ui other cas no. |

10022-31-8 |

Description physique |

Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |

Pictogrammes |

Oxidizer; Acute Toxic; Irritant |

Solubilité |

9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |

Synonymes |

arium nitrate barium nitrate, monohydrate |

Pression de vapeur |

Low (NIOSH, 2016) Low |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)

![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)